molecular formula C22H22BrNO3S2 B4828808 (5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4828808
M. Wt: 492.5 g/mol
InChI Key: LXEYFUFWVCWTTL-XDHOZWIPSA-N
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Description

The compound (5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule. It belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound features a complex structure with multiple functional groups, including bromine, ethoxy, and thioxo groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The initial step involves the reaction of an appropriate aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone core.

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction, typically using ethyl iodide in the presence of a base.

    Benzylidene Formation: The final step involves the formation of the benzylidene moiety through a condensation reaction between the thiazolidinone core and the appropriate benzaldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones with various functional groups.

Scientific Research Applications

(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-2-thione: Investigated for its antimicrobial activities.

    5-benzylidene-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: A simpler analog with similar biological activities.

Uniqueness

(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine and ethoxy substituents, along with the benzylidene moiety, contribute to its enhanced potency and selectivity in various applications.

Properties

IUPAC Name

(5E)-5-[[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrNO3S2/c1-4-24-21(25)19(29-22(24)28)12-15-10-17(23)20(18(11-15)26-5-2)27-13-16-9-7-6-8-14(16)3/h6-12H,4-5,13H2,1-3H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEYFUFWVCWTTL-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3C)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3C)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-{3-bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

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